2-Methoxy-4-pyrrolidinopyrimidine
Description
2-Methoxy-4-pyrrolidinopyrimidine (CAS No. 1393442-30-2) is a pyrimidine derivative characterized by a methoxy group (-OCH₃) at the 2-position and a pyrrolidine ring substituted at the 4-position of the pyrimidine core. Its molecular formula is C₉H₁₃N₃O, with a purity of 97% as reported in commercial catalogs . This compound is utilized in medicinal chemistry and material science, particularly as a building block for synthesizing pharmacologically active molecules .
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-10-5-4-8(11-9)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCIEHHRHSMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270354 | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-30-2 | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-pyrrolidinopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.
Methoxylation: The 2-position of the pyrimidine ring is methoxylated using sodium methoxide in methanol.
Pyrrolidinylation: The 4-position is then substituted with a pyrrolidine ring through a nucleophilic substitution reaction using pyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-Methoxy-4-pyrrolidinopyrimidine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-pyrrolidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-pyrrolidinopyrimidine.
Reduction: Dihydro-2-methoxy-4-pyrrolidinopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-pyrrolidinopyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-pyrrolidinopyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituted Pyrimidines with Pyrrolidine Derivatives
a. 2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)pyrimidine (QV-3603)
- Structural Difference : Features a pyrrolidin-1-ylcarbonyl group (-CO-pyrrolidine) at position 5 instead of a direct pyrrolidine substitution at position 3.
- This may alter binding affinity in enzyme inhibition studies. Purity is lower (90%), suggesting synthetic challenges in introducing the carbonyl-pyrrolidine group .
b. 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (QL-4532)
- Structural Difference : Contains a fused pyrrolo[2,3-d]pyrimidine system, creating a bicyclic framework.
- Implications : The fused ring system increases molecular rigidity, which could enhance selectivity in targeting DNA or protein kinases. Its higher purity (98%) indicates optimized synthetic routes for fused heterocycles .
Halogen-Substituted Methoxypyrimidines
Compounds such as 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1) and 6-Chloro-2-methoxypyrimidin-4-amine (CAS 3286-55-3) share the methoxy group but differ in substituents:
- Electron-Withdrawing Effects: Fluorine and chlorine at positions 5 and 6, respectively, increase the ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions compared to the electron-donating pyrrolidine group in 2-Methoxy-4-pyrrolidinopyrimidine.
- Biological Activity : Halogenated analogs are often explored as antibacterial or antiviral agents due to their ability to disrupt microbial DNA synthesis, whereas pyrrolidine-substituted derivatives may target enzymes like kinases .
Methoxypyrimidines with Alternative Functional Groups
a. (2-Methoxypyrimidin-5-yl)methanamine (CAS 944899-18-7)
- Structural Difference : A primary amine (-CH₂NH₂) is attached at position 4.
- Implications: The amine group increases hydrophilicity and enables conjugation reactions, making it suitable for prodrug development.
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS No. | Substituents | Purity | Key Difference |
|---|---|---|---|---|
| 2-Methoxy-4-pyrrolidinopyrimidine | 1393442-30-2 | 2-OCH₃, 4-pyrrolidine | 97% | Balanced solubility and reactivity |
| 2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)pyrimidine | 1251635-58-1 | 2-OCH₃, 5-CO-pyrrolidine | 90% | Electron-withdrawing carbonyl |
| 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 | 2-OCH₃, 4-NH₂, 5-F | N/A | Enhanced electrophilicity |
| 6-Chloro-2-methoxypyrimidin-4-amine | 3286-55-3 | 2-OCH₃, 4-NH₂, 6-Cl | N/A | Antibacterial potential |
| (2-Methoxypyrimidin-5-yl)methanamine | 944899-18-7 | 2-OCH₃, 5-CH₂NH₂ | N/A | Conjugation versatility |
Data compiled from and .
Biological Activity
Overview
2-Methoxy-4-pyrrolidinopyrimidine is a heterocyclic organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methoxy group at the 2-position and a pyrrolidine ring at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C9H13N3O
- IUPAC Name : 2-methoxy-4-pyrrolidin-1-ylpyrimidine
- CAS Number : 1393442-30-2
Synthesis
The synthesis of 2-Methoxy-4-pyrrolidinopyrimidine typically involves:
- Starting Material : 2,4-dichloropyrimidine.
- Methoxylation : The introduction of the methoxy group using sodium methoxide in methanol.
- Pyrrolidinylation : Substituting the 4-position with a pyrrolidine ring via nucleophilic substitution in the presence of potassium carbonate.
The biological activity of 2-Methoxy-4-pyrrolidinopyrimidine is primarily attributed to its interaction with specific molecular targets, particularly enzymes such as kinases involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes including:
- Cell proliferation
- Apoptosis
Antimicrobial Activity
Research indicates that 2-Methoxy-4-pyrrolidinopyrimidine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies demonstrate that it may inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of 2-Methoxy-4-pyrrolidinopyrimidine on human cancer cell lines, revealing significant inhibition of cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Kinase Inhibition : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that it could serve as a scaffold for developing novel kinase inhibitors.
- Antimicrobial Evaluation : A series of experiments tested the compound against various pathogens, including Gram-positive and Gram-negative bacteria. The findings highlighted its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Methoxy-4-pyrrolidinopyridine | Pyridine derivative | Moderate antimicrobial activity |
| 2-Methoxy-4-piperidinopyrimidine | Piperidine derivative | Limited anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
